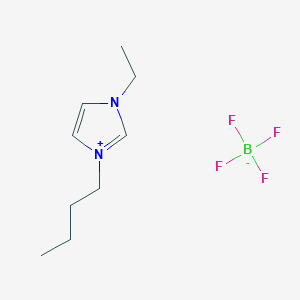

1-butyl-3-ethylimidazolium tetrafluoroborate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-butyl-3-ethylimidazolium tetrafluoroborate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility. These properties make ionic liquids particularly useful in various industrial and scientific applications. This compound is composed of a 1-butyl-3-ethylimidazolium cation and a tetrafluoroborate anion.

作用机制

Target of Action

1-Butyl-3-ethylimidazolium tetrafluoroborate, also known as [BMIM]BF4, is an ionic liquid . It is often used as an extractant for the removal of dibenzothiophene (dbs) from liquid fuels via extractive desulfurization .

Mode of Action

It is believed that the cationic part of the molecule interacts with the anionic part of the molecule, forming ion pairs. This interaction may facilitate the extraction of DBS from liquid fuels .

Biochemical Pathways

It is known that this compound can be used as a solvent for the synthesis of zinc sulfide (zns) nanoparticles in the absence of stabilizing agents or capping agents .

Pharmacokinetics

As an ionic liquid, it is expected to have low volatility and high stability .

Result of Action

It has been observed that this compound can cause apparent effects on chlorosis and inhibition of photosynthetic capacity in arabidopsis thaliana .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the role of air and nitrogen atmospheres on the thermal effect of [Bmim]BF4 has been shown to be opposite . Nitrogen suppresses the thermal effect of [Bmim]BF4, while air atmosphere has a great negative influence on thermal hazards of [Bmim]BF4 .

准备方法

1-butyl-3-ethylimidazolium tetrafluoroborate can be synthesized through a reaction between 1-butyl-3-ethylimidazolium bromide and tetrafluoroboric acid. The reaction typically involves mixing the two reactants in an appropriate solvent, followed by purification steps to isolate the desired ionic liquid. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to ensure purity and consistency.

化学反应分析

1-butyl-3-ethylimidazolium tetrafluoroborate can undergo various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, often facilitated by its ionic nature.

Substitution Reactions: The imidazolium ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Complexation: The tetrafluoroborate anion can form complexes with metal ions, which can be useful in catalysis and other applications.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-butyl-3-ethylimidazolium tetrafluoroborate has a wide range of scientific research applications:

Chemistry: It is used as a solvent and catalyst in various organic reactions, including hydrogenations and cross-coupling reactions.

Biology: The compound can be used in enzyme-catalyzed reactions, providing a unique environment that can enhance enzyme stability and activity.

Medicine: Research is ongoing into the potential use of ionic liquids in drug delivery systems, where their unique properties can improve the solubility and stability of pharmaceutical compounds.

Industry: this compound is used in electrochemical applications, such as in the development of batteries and capacitors, due to its high ionic conductivity and thermal stability.

相似化合物的比较

1-butyl-3-ethylimidazolium tetrafluoroborate can be compared with other similar ionic liquids, such as:

1-butyl-3-methylimidazolium tetrafluoroborate: This compound has a similar structure but with a methyl group instead of an ethyl group. It shares many properties with this compound but may have different solubility and reactivity profiles.

1-ethyl-3-methylimidazolium tetrafluoroborate: This compound has an ethyl group on the imidazolium ring and is also used in various applications. It may have different physical and chemical properties compared to this compound.

The uniqueness of this compound lies in its specific combination of the butyl and ethyl groups, which can influence its solubility, reactivity, and overall performance in various applications.

生物活性

1-Butyl-3-ethylimidazolium tetrafluoroborate ([C4C1im][BF4]) is an ionic liquid (IL) that has garnered attention for its unique properties and potential biological applications. This article explores the biological activity of [C4C1im][BF4], including its toxicity, antibacterial properties, and potential therapeutic uses, supported by relevant data and case studies.

Overview of this compound

- Chemical Structure : [C4C1im][BF4] is characterized by a butyl and ethyl group attached to the imidazolium cation, paired with the tetrafluoroborate anion.

- Physical Properties : It is a viscous liquid with a melting point of -71 °C and is miscible with various organic solvents like acetone and methanol but immiscible with water .

Toxicity Studies

Recent studies have examined the acute toxicity and biochemical effects of [C4C1im][BF4] on aquatic organisms, particularly zebrafish (Danio rerio).

Key Findings:

- Acute Toxicity : The 50% lethal concentration (LC50) for [C4C1im][BF4] was determined to be approximately 604.6 mg/L after 96 hours of exposure. This indicates a relatively low toxicity level compared to other ionic liquids .

- Biochemical Effects : Exposure resulted in increased levels of reactive oxygen species (ROS) and lipid peroxidation, alongside alterations in antioxidant enzyme activities. These changes suggest that while the compound exhibits low acute toxicity, it can induce oxidative stress at higher concentrations .

| Parameter | Value |

|---|---|

| LC50 (96h exposure) | 604.6 mg/L |

| ROS Levels | Dose-dependent increase |

| Lipid Peroxidation | Increased |

Antibacterial Activity

Ionic liquids like [C4C1im][BF4] have been investigated for their antibacterial properties against various microbial strains.

Research Insights:

- Antibacterial Efficacy : Studies indicate that [C4C1im][BF4] demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The effectiveness appears to be concentration-dependent, with higher concentrations leading to increased inhibition of bacterial growth .

- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell membranes, leading to cell lysis. This surfactant-like behavior is common among ionic liquids with longer alkyl chain lengths .

Case Study 1: Antibacterial Testing

A study evaluated the antibacterial properties of [C4C1im][BF4] against various bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating the potential for [C4C1im][BF4] as a novel antimicrobial agent.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Case Study 2: Biocompatibility in Pharmaceutical Applications

In another study, [C4C1im][BF4] was used as a solvent in the electrosynthesis of pharmaceutical compounds. The results demonstrated that it could enhance solubility and bioavailability of poorly soluble drugs without significant cytotoxic effects on human cell lines .

属性

IUPAC Name |

1-butyl-3-ethylimidazol-1-ium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.BF4/c1-3-5-6-11-8-7-10(4-2)9-11;2-1(3,4)5/h7-9H,3-6H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUFJPHVWZWGPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[N+]1=CN(C=C1)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BF4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。